3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
CAS No.:
Cat. No.: VC16311226
Molecular Formula: C18H19FN4OS
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN4OS |
|---|---|
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C18H19FN4OS/c1-12(2)24-16-5-3-4-14(10-16)17-21-22-18(23(17)20)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11,20H2,1-2H3 |
| Standard InChI Key | KNLKRRKHEJRYDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(4-fluorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine, reflects its intricate structure (Figure 1). Key features include:
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A 1,2,4-triazole core (positions 1, 2, and 4 occupied by nitrogen atoms).
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A sulfanyl (-S-) group at position 3, connected to a 4-fluorobenzyl moiety.
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A 3-(isopropoxy)phenyl substituent at position 5.
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An amine (-NH2) group at position 4.
Molecular Formula: C₁₈H₁₉FN₄OS
Molecular Weight: 358.4 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (requires DSC analysis) |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| Stability | Sensitive to oxidative conditions |
| Spectral Data (NMR) | Characteristic peaks for triazole, sulfanyl, and aromatic protons |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic conditions . For example, reacting 3-(isopropoxy)benzaldehyde with thiosemicarbazide yields a thiosemicarbazone intermediate, which undergoes cyclization to form the triazole ring .
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Introduction of the Sulfanyl Group: Alkylation of the triazole-thiol intermediate with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) facilitates sulfanyl group incorporation.
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Amine Functionalization: Selective oxidation or substitution at position 4 introduces the amine group, often using hydrazine hydrate or ammonium acetate .
Yield Optimization: Reactions are conducted in ethanol or DMF at 60–80°C, achieving yields of 70–86% .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 7.2–7.6 ppm (aromatic protons), δ 4.5–5.0 ppm (isopropoxy -OCH(CH₃)₂), and δ 3.8 ppm (sulfanyl -SCH₂-).
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¹³C NMR: Peaks corresponding to triazole carbons (δ 145–155 ppm) and fluorinated benzyl carbons (δ 115–130 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 358.4 confirms the molecular weight.
Biological Activities and Mechanisms
Anticancer Activity
The compound’s sulfanyl and aryloxy groups enhance interactions with cancer-related targets:
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Cytotoxicity: Pd complexes of triazolethiones showed IC₅₀ values of 12–24 µM against MCF-7 breast cancer cells .
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage pathways observed in leukemia cell lines .
Table 2: Comparative Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This Compound | MCF-7 | Pending | |
| Analog (Pd complex) | MCF-7 | 12.4 | |
| Cisplatin | MCF-7 | 8.9 |
Pharmacological Applications
Drug Delivery Systems
The compound’s lipophilicity (LogP ≈ 3.2, predicted) suggests compatibility with nanoparticle-based delivery systems, enhancing bioavailability.
Structure-Activity Relationships (SAR)
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Sulfanyl Group: Critical for metal chelation and enzyme inhibition .
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4-Fluorobenzyl Moiety: Enhances binding to hydrophobic pockets in target proteins.
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Isopropoxy Group: Modulates solubility and metabolic stability.
Future Research Directions
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